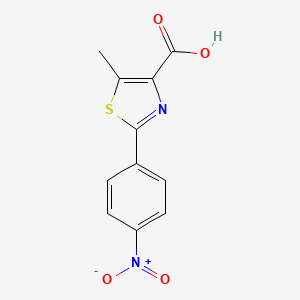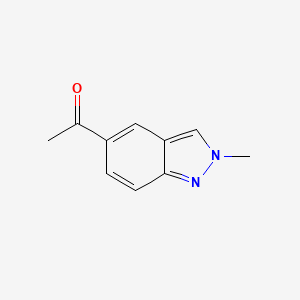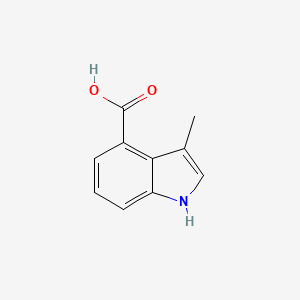
5-Methyl-2-(4-nitrophenyl)thiazole-4-carboxylic acid
Vue d'ensemble
Description
5-Methyl-2-(4-nitrophenyl)thiazole-4-carboxylic acid is a chemical compound that belongs to the thiazole family. It is an aromatic carboxylic acid and a member of thiazoles .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in literature . For instance, 2-Aminothiazoles have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1scnc1C(O)=O . The molecular weight is 264.26 g/mol.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research has focused on developing efficient and environmentally friendly methods for synthesizing compounds related to 5-Methyl-2-(4-nitrophenyl)thiazole-4-carboxylic acid. For example, Gu et al. (2009) developed a practical pilot-scale method for preparing 5,5′-Methylene-bis(benzotriazole), a compound with relevance to metal passivators and light-sensitive materials, highlighting the ongoing efforts to improve synthetic routes within this chemical space (Gu, Yu, Zhang, & Xu, 2009).
Heterocyclic Chemistry and Drug Discovery
Thiazole derivatives have shown promise in drug discovery, particularly as scaffolds for developing new therapeutic agents. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrating the significance of thiazole derivatives in synthesizing heterocyclic compounds and dyes, underscoring the versatility of thiazole cores in medicinal chemistry (Gomaa & Ali, 2020).
Anticancer and Antimicrobial Applications
Several studies have explored the potential of thiazole derivatives as anticancer and antimicrobial agents. Tokala, Bora, and Shankaraiah (2022) reviewed the use of Knoevenagel condensation products, including thiazole derivatives, in developing anticancer agents, highlighting the broad biological activity and therapeutic potential of these compounds (Tokala, Bora, & Shankaraiah, 2022). Additionally, Raut et al. (2020) focused on benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities, further illustrating the diverse pharmacological applications of thiazole derivatives (Raut et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors , and they have been used as a reagent to synthesize compounds that act as Stearoyl-CoA desaturase-1 (SCD1) inhibitors .
Mode of Action
Thiazole derivatives are known to interact with their targets, resulting in various biological activities . For instance, some thiazole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities .
Analyse Biochimique
Biochemical Properties
5-Methyl-2-(4-nitrophenyl)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. For example, it can modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to changes in gene expression related to inflammation. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. This binding can lead to changes in gene expression, either upregulating or downregulating the transcription of certain genes. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These molecular interactions are crucial for understanding the compound’s overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can become toxic, leading to adverse effects such as liver damage or oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux, altering the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific organelles, such as the mitochondria and nucleus. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its intended site of action. The subcellular distribution of this compound can significantly impact its biological effects and therapeutic potential .
Propriétés
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c1-6-9(11(14)15)12-10(18-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVBKNCTKBDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1387010.png)


![2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B1387014.png)
![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1387017.png)





![6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine](/img/structure/B1387026.png)
![3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387028.png)

